![molecular formula C13H15F3N2O B3072066 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1016515-38-0](/img/structure/B3072066.png)
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” involves various methods. For instance, 3-(Trifluoromethyl)benzoyl chloride, a related compound, is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . Another related compound, 4-(Trifluoromethyl)benzyl bromide, is used in the synthesis of 1- (Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .Wirkmechanismus
The mechanism of action of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane involves its ability to bind to metal ions, which results in a change in its fluorescent properties. This makes it a useful tool for detecting and imaging metal ions in biological systems. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. Its ability to cross the blood-brain barrier has also been demonstrated, which is important for its potential therapeutic applications in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting and imaging these ions in biological systems. However, one limitation is that it requires the use of specialized equipment such as a fluorescence microscope, which may not be readily available in all labs.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane. One potential area of investigation is its use as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields such as environmental monitoring and material science. Finally, the development of new this compound derivatives with improved properties and applications is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting and imaging metal ions such as copper and zinc. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNUBDPLBXZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



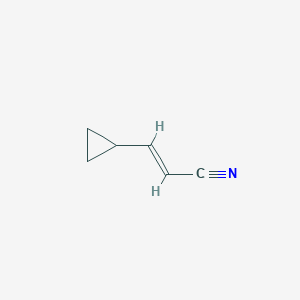
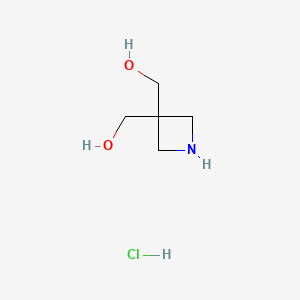

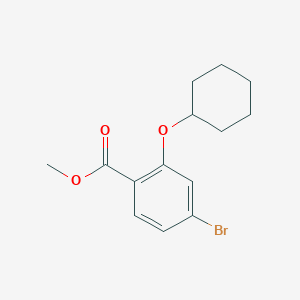
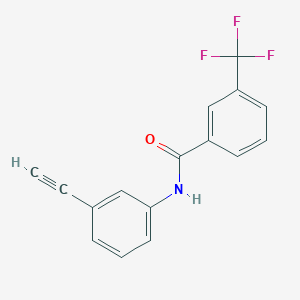

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
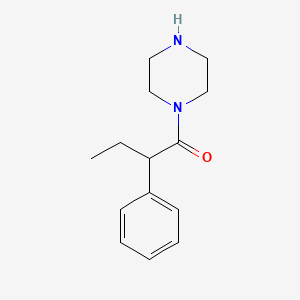
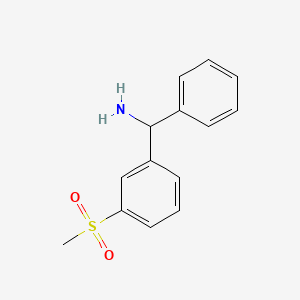
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
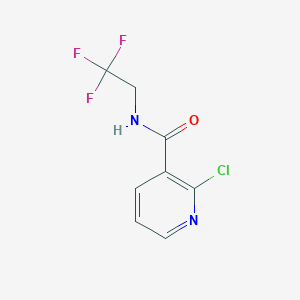
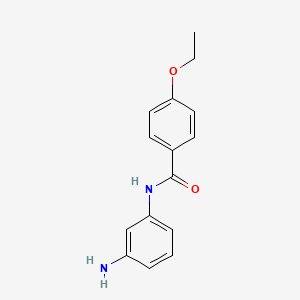
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)
